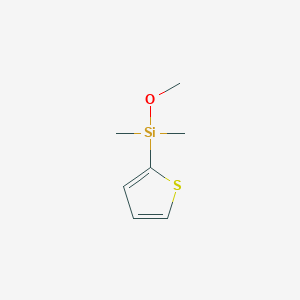

Methoxy(dimethyl)(thiophen-2-yl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene, 2-(methoxydimethylsilyl)- is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Métodos De Preparación

The synthesis of thiophene derivatives, including Thiophene, 2-(methoxydimethylsilyl)-, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Thiophene, 2-(methoxydimethylsilyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Aplicaciones Científicas De Investigación

Thiophene, 2-(methoxydimethylsilyl)- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mecanismo De Acción

The mechanism of action of Thiophene, 2-(methoxydimethylsilyl)- involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups such as methoxy and dimethylsilyl enhances the compound’s ability to interact with these enzymes, leading to its biological effects .

Comparación Con Compuestos Similares

Thiophene, 2-(methoxydimethylsilyl)- can be compared with other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . While these compounds share a common thiophene ring structure, the presence of different substituents imparts unique properties and applications. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the development of anti-atherosclerotic agents .

Actividad Biológica

Methoxy(dimethyl)(thiophen-2-yl)silane is an organosilicon compound characterized by its unique structural features, including a methoxy group, two dimethyl groups, and a thiophen-2-yl moiety. This combination imparts distinctive electronic properties and reactivity, making it a subject of interest in various fields, including organic synthesis and materials science. Understanding its biological activity is crucial for exploring potential therapeutic applications.

The molecular formula of this compound is C7H10OSi with a molecular weight of approximately 172.32 g/mol. The presence of the thiophene ring enhances its electronic characteristics, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀OSi |

| Molecular Weight | 172.32 g/mol |

| Functional Groups | Methoxy, Dimethyl, Thiophene |

| Applications | Organic synthesis, Materials science |

Biological Activity Overview

Research on the biological activity of this compound is limited but highlights its potential as an inhibitor in various biochemical pathways. The compound's structure suggests possible interactions with key biological targets.

The compound may exhibit inhibitory effects on specific kinases, similar to other thiophene derivatives. For instance, studies on related compounds indicate that substitutions on the thiophene ring can significantly affect kinase inhibition profiles and cellular responses .

Inhibition Studies

Recent studies have explored the structure-activity relationship (SAR) of thiophene-based compounds. For example, compounds with methoxy substitutions have shown varying degrees of inhibition against DYRK1A and CLK kinases:

| Compound | Kinase Target | % Inhibition (IC₅₀) |

|---|---|---|

| 4e | DYRK1A | 91% (52 nM) |

| 4k | CLK4 | 95% (14 nM) |

| 4k | CLK1 | 93% (20 nM) |

These findings suggest that methoxy groups can enhance inhibitory activity, potentially applicable to this compound .

Antiproliferative Activity

The antiproliferative effects of related compounds on glioblastoma cell lines have been documented. For instance, one study reported moderate effects with IC₅₀ values ranging from 33 to 46 μM for potent compounds . While specific data for this compound is not yet available, its structural similarities suggest potential efficacy in similar assays.

Future Directions

Further research is necessary to elucidate the full biological profile of this compound. Investigating its interactions with various biological targets could reveal therapeutic potentials in oncology or neuropharmacology.

Propiedades

Número CAS |

124733-25-1 |

|---|---|

Fórmula molecular |

C7H12OSSi |

Peso molecular |

172.32 g/mol |

Nombre IUPAC |

methoxy-dimethyl-thiophen-2-ylsilane |

InChI |

InChI=1S/C7H12OSSi/c1-8-10(2,3)7-5-4-6-9-7/h4-6H,1-3H3 |

Clave InChI |

GIHPJSCKVRNXNV-UHFFFAOYSA-N |

SMILES canónico |

CO[Si](C)(C)C1=CC=CS1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.